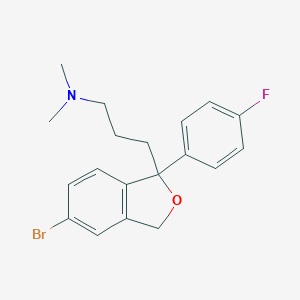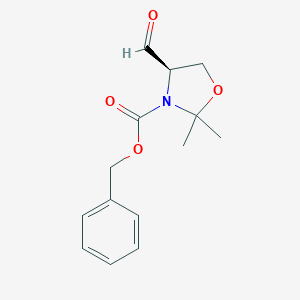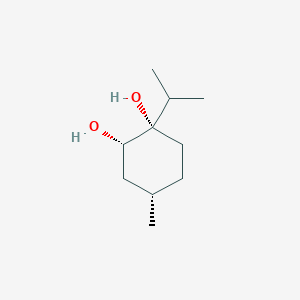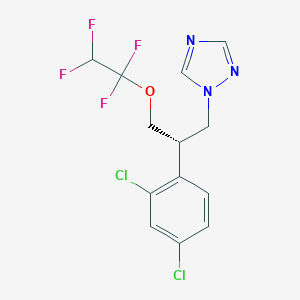
(-)-Tetraconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Tetraconazole is a fungicide that belongs to the class of triazoles. It is a broad-spectrum fungicide that is widely used in agriculture to protect crops from fungal diseases. The chemical formula of (-)-Tetraconazole is C19H17Cl2N3O3, and its molecular weight is 416.26 g/mol.
Mécanisme D'action
(-)-Tetraconazole works by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Ergosterol is essential for maintaining the integrity and permeability of fungal cell membranes. (-)-Tetraconazole binds to the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This results in the accumulation of toxic sterol intermediates and ultimately leads to the death of the fungal cell.
Effets Biochimiques Et Physiologiques
(-)-Tetraconazole has been shown to have a range of biochemical and physiological effects on fungal cells. It disrupts the biosynthesis of ergosterol, which affects the permeability and fluidity of fungal cell membranes. This, in turn, affects the uptake of nutrients and the secretion of enzymes and toxins by the fungal cell. (-)-Tetraconazole also affects the production of mycotoxins, which are harmful secondary metabolites produced by some fungi.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-Tetraconazole is a potent fungicide that has been widely used in laboratory experiments to study the molecular mechanisms of fungal diseases. Its broad-spectrum activity and high potency make it a valuable tool for investigating the effects of fungal infections on plant and animal cells. However, (-)-Tetraconazole has some limitations in laboratory experiments. Its toxicity and potential side effects on non-target organisms must be carefully considered, and appropriate safety measures must be taken to minimize the risk of exposure.
Orientations Futures
There are several future directions for the research and development of (-)-Tetraconazole. One area of focus is the development of new formulations and delivery methods that improve the efficacy and safety of (-)-Tetraconazole. Another area of research is the investigation of the molecular mechanisms of resistance to (-)-Tetraconazole and the development of new fungicides that overcome this resistance. Finally, (-)-Tetraconazole has potential applications in the treatment of human fungal infections, and further research is needed to explore its therapeutic potential.
Applications De Recherche Scientifique
(-)-Tetraconazole has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium, Botrytis, and Alternaria. (-)-Tetraconazole has also been used in scientific research to investigate the molecular mechanisms of fungal diseases and to develop new fungicides.
Propriétés
Numéro CAS |
131320-42-8 |
|---|---|
Nom du produit |
(-)-Tetraconazole |
Formule moléculaire |
C13H11Cl2F4N3O |
Poids moléculaire |
372.14 g/mol |
Nom IUPAC |
1-[(2S)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m0/s1 |
Clé InChI |
LQDARGUHUSPFNL-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



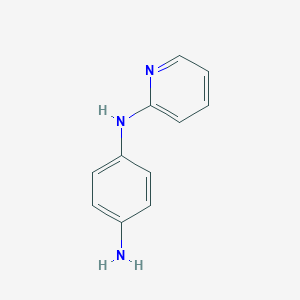
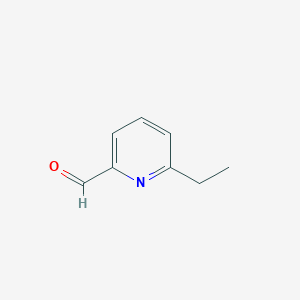
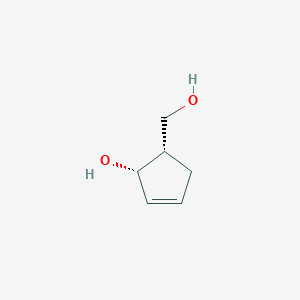
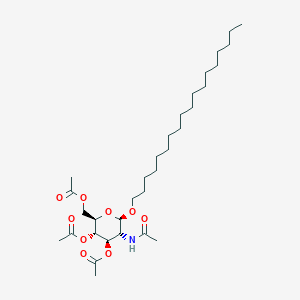
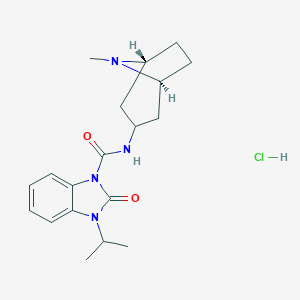
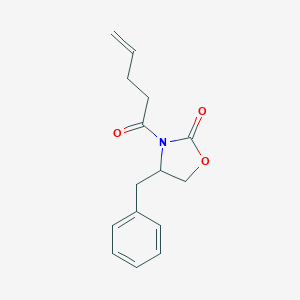
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
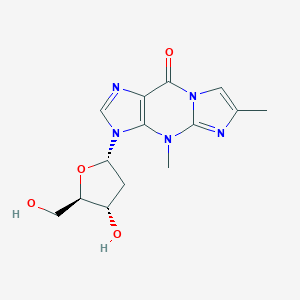
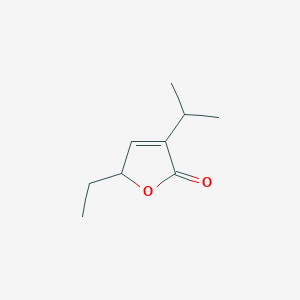

![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
